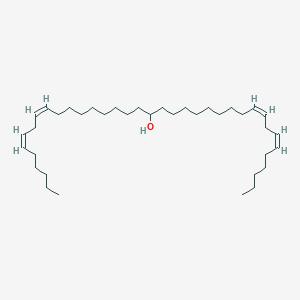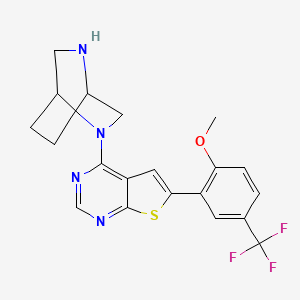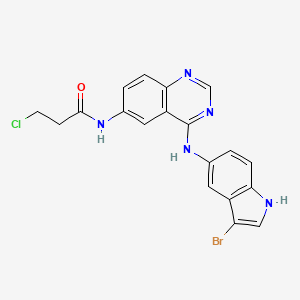
GPR84 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR84 antagonist 2 is a potent, selective, and orally active antagonist of the G-protein-coupled receptor 84 (GPR84). GPR84 is a pro-inflammatory receptor primarily expressed on immune cells such as monocytes, macrophages, and neutrophils. The receptor is activated by medium-chain fatty acids and plays a significant role in inflammatory responses. This compound has shown promise in inhibiting the chemotaxis of neutrophils and macrophages, making it a potential therapeutic agent for various inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR84 antagonist 2 involves multiple steps, starting with the preparation of the core structure, which is a substituted pyrimidinedione. The synthetic route typically includes:
Formation of the Pyrimidinedione Core: This step involves the condensation of appropriate amines with urea derivatives under controlled conditions.
Substitution Reactions: The core structure undergoes various substitution reactions to introduce functional groups that enhance the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to synthesize the core structure and subsequent intermediates.
Continuous Flow Chemistry: Continuous flow chemistry techniques may be employed to improve reaction efficiency and yield.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
GPR84 antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the pyrimidinedione core, each with distinct pharmacological properties .
Scientific Research Applications
GPR84 antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study the structure-activity relationship of GPR84 and its ligands.
Biology: Employed in biological studies to investigate the role of GPR84 in immune cell function and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as inflammatory bowel disease, idiopathic pulmonary fibrosis, and non-alcoholic steatohepatitis.
Comparison with Similar Compounds
GPR84 antagonist 2 is compared with other similar compounds, such as:
PBI-4050: A dual-action modified fatty-acid derivative that acts as both a GPR84 antagonist and a GPR40 agonist. PBI-4050 has shown efficacy in reducing fibrosis in animal models.
GLPG1205: Another GPR84 antagonist currently in clinical trials for idiopathic pulmonary fibrosis. GLPG1205 has demonstrated anti-inflammatory effects in preclinical studies.
Uniqueness
This compound is unique due to its high potency, selectivity, and oral bioavailability. It has shown improved efficacy in inhibiting the chemotaxis of neutrophils and macrophages compared to other GPR84 antagonists .
Properties
Molecular Formula |
C28H16Cl2NaO4PS2 |
|---|---|
Molecular Weight |
605.4 g/mol |
IUPAC Name |
sodium;bis(4-chlorobenzo[b][1]benzothiepin-6-yl) phosphate |
InChI |
InChI=1S/C28H17Cl2O4PS2.Na/c29-21-9-5-13-27-19(21)15-23(17-7-1-3-11-25(17)36-27)33-35(31,32)34-24-16-20-22(30)10-6-14-28(20)37-26-12-4-2-8-18(24)26;/h1-16H,(H,31,32);/q;+1/p-1 |
InChI Key |
JFIDCMUEKCPJLL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(S2)C=CC=C3Cl)OP(=O)([O-])OC4=CC5=C(C=CC=C5Cl)SC6=CC=CC=C64.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one](/img/structure/B10856888.png)
![3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856893.png)
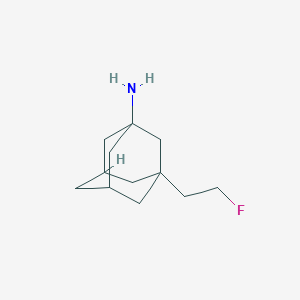
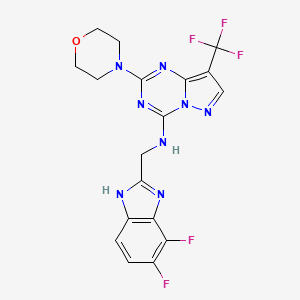
![(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one](/img/structure/B10856912.png)
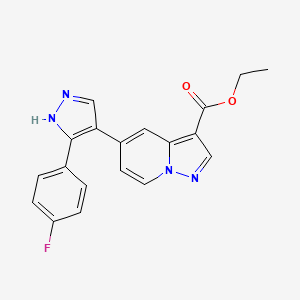

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856926.png)
